molecular formula C9H10Br2 B1662037 2,4-Dibromo-1,3,5-trimethylbenzene CAS No. 6942-99-0

2,4-Dibromo-1,3,5-trimethylbenzene

Cat. No.: B1662037
CAS No.: 6942-99-0
M. Wt: 277.98 g/mol
InChI Key: CIHJFEWFZJQTFE-UHFFFAOYSA-N
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Description

2,4-Dibromo-1,3,5-trimethylbenzene is an organic compound with the molecular formula C9H10Br2. It is a derivative of mesitylene, where two hydrogen atoms are replaced by bromine atoms at the 2 and 4 positions. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-1,3,5-trimethylbenzene can be synthesized through the bromination of 1,3,5-trimethylbenzene (mesitylene). The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1,3,5-trimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 2,4-dihydroxy-1,3,5-trimethylbenzene when using hydroxide ions.

    Oxidation: Products include 2,4-dibromo-1,3,5-benzenetricarboxylic acid.

    Reduction: The major product is 1,3,5-trimethylbenzene.

Scientific Research Applications

2,4-Dibromo-1,3,5-trimethylbenzene is used in various scientific research fields:

    Chemistry: It serves as an intermediate in organic synthesis and as a starting material for the preparation of other brominated compounds.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 2,4-dibromo-1,3,5-trimethylbenzene involves its interaction with various molecular targets. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the methyl groups are converted to carboxylic acids through the formation of intermediate species. The pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-1,3,5-trimethylbenzene: Similar structure but with chlorine atoms instead of bromine.

    2,4-Difluoro-1,3,5-trimethylbenzene: Contains fluorine atoms instead of bromine.

    1,3,5-Tribromo-2,4,6-trimethylbenzene: Contains three bromine atoms at different positions.

Uniqueness

2,4-Dibromo-1,3,5-trimethylbenzene is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties. Its selective reactivity makes it valuable in targeted synthetic applications and research studies.

Properties

IUPAC Name

2,4-dibromo-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHJFEWFZJQTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219579
Record name 2,4-Dibromo-1,3,5-trimethylbenzene
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Molecular Weight

277.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6942-99-0
Record name 2,4-Dibromo-1,3,5-trimethylbenzene
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Record name 2,4-Dibromo-1,3,5-trimethylbenzene
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Record name 6942-99-0
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Record name 2,4-Dibromo-1,3,5-trimethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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